molecular formula C14H14N6O2 B7971791 N-(2-amino-9H-purin-6-yl)phenylalanine

N-(2-amino-9H-purin-6-yl)phenylalanine

Cat. No.: B7971791
M. Wt: 298.30 g/mol
InChI Key: RUSLBQYIOIXGDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-amino-9H-purin-6-yl)phenylalanine: is a compound that combines the structural features of purine and phenylalanine Purine is a heterocyclic aromatic organic compound, while phenylalanine is an essential amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Coupling Reaction: One common method involves coupling N-(purin-6-yl)-amino acids with dimethyl (S)-glutamate in the presence of a carbodiimide coupling agent, followed by the removal of ester groups.

    Nucleophilic Substitution: Another approach is the nucleophilic substitution of chlorine in 6-chloropurine or 2-amino-6-chloropurine with corresponding dipeptides as nucleophiles.

Industrial Production Methods: Industrial production methods for N-(2-amino-9H-purin-6-yl)phenylalanine are not well-documented in the literature. the methods mentioned above can be scaled up for industrial synthesis with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-amino-9H-purin-6-yl)phenylalanine can undergo oxidation reactions, particularly at the amino group.

    Reduction: Reduction reactions can target the purine ring or the amino group.

    Substitution: Nucleophilic substitution reactions are common, especially involving the purine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols are often used in substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the purine ring or amino group.

    Reduction: Reduced forms of the purine ring or amino group.

    Substitution: Substituted purine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-(2-amino-9H-purin-6-yl)phenylalanine involves its interaction with biological targets such as enzymes and receptors. The purine moiety can mimic natural nucleotides, allowing the compound to interfere with nucleotide metabolism and enzyme activity. This can lead to antimicrobial or antiviral effects by inhibiting key biological pathways .

Comparison with Similar Compounds

  • N-(purin-6-yl)alanine
  • N-(7-deazapurin-6-yl)alanine
  • N-(9-benzylpurin-6-yl)alanine

Comparison: N-(2-amino-9H-purin-6-yl)phenylalanine is unique due to the presence of both a purine ring and a phenylalanine moiety. This combination allows it to exhibit distinct biological activities compared to other purine derivatives. The phenylalanine moiety can enhance its interaction with biological targets, potentially leading to improved therapeutic properties .

Properties

IUPAC Name

2-[(2-amino-7H-purin-6-yl)amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2/c15-14-19-11-10(16-7-17-11)12(20-14)18-9(13(21)22)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,21,22)(H4,15,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSLBQYIOIXGDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC2=NC(=NC3=C2NC=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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